N-(4-Methoxyphenyl)-2-{3-[2-(4-methoxyphenyl)ethyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-YL}acetamide
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Overview
Description
PMA , belongs to the class of substituted phenethylamines. Its chemical formula is C₁₉H₂₀N₂O₃S . Let’s break down its structure:
PMA features a phenethylamine backbone with a methoxy group (OCH₃) at the para position of the phenyl ring. The compound exhibits interesting pharmacological properties, making it relevant for scientific investigation.
Preparation Methods
Synthetic Routes::
Reductive Amination:
- While PMA is not industrially produced on a large scale, research laboratories synthesize it for scientific purposes.
Chemical Reactions Analysis
Reactions::
Oxidation: PMA can undergo oxidative transformations, leading to the formation of various metabolites.
Reduction: Reduction of the imine group can regenerate the parent amine.
Substitution: PMA may participate in nucleophilic substitution reactions.
- Reduction of the imine yields the primary amine form of PMA.
Scientific Research Applications
PMA finds applications in several fields:
Chemistry: Used as a model compound for studying reductive amination reactions.
Biology: Investigated for its interactions with serotonin receptors.
Medicine: PMA’s pharmacological effects are similar to those of other phenethylamines, affecting mood and perception.
Industry: Limited industrial applications due to its psychoactive properties.
Mechanism of Action
- PMA primarily acts as a serotonin receptor agonist , affecting serotoninergic pathways.
- It may lead to altered mood, perception, and hallucinogenic effects.
Comparison with Similar Compounds
- PMA shares structural similarities with other phenethylamines, such as MDMA (ecstasy) and amphetamine .
- Its uniqueness lies in the methoxy substitution pattern and its distinct pharmacological profile.
Properties
Molecular Formula |
C27H27N3O4S |
---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-[3-[2-(4-methoxyphenyl)ethyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C27H27N3O4S/c1-33-22-12-8-19(9-13-22)16-17-29-24(18-25(31)28-20-10-14-23(34-2)15-11-20)26(32)30(27(29)35)21-6-4-3-5-7-21/h3-15,24H,16-18H2,1-2H3,(H,28,31) |
InChI Key |
TXPNKHPJVNIROM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C(C(=O)N(C2=S)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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